4-Formyl-2-methyl benzoic acid amide
Description
Classification and Structural Significance within Substituted Benzamides and Aromatic Aldehydes
From a classification standpoint, 4-Formyl-2-methylbenzoic acid amide belongs to two principal categories of organic compounds.
Substituted Benzamides : The core of the molecule is a benzamide (B126) structure. Benzamides are amide derivatives of benzoic acid and represent a significant class of compounds in medicinal chemistry and organic synthesis. wikipedia.orgresearchgate.net The amide bond is known for its high stability, attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character. chemistrysteps.com This stability makes the benzamide scaffold a reliable structural motif in the design of complex molecules, including numerous pharmaceutical agents. nih.govcarewellpharma.in The substituents on the aromatic ring—an electron-donating methyl group and an electron-withdrawing formyl group—are expected to modulate the electronic environment of the ring and the reactivity of the amide group. quora.comnih.gov
Aromatic Aldehydes : The presence of a formyl group directly attached to the benzene (B151609) ring places the compound in the category of aromatic aldehydes. The aldehyde functional group is characterized by a carbonyl center bonded to a hydrogen and a carbon atom. Aldehydes are generally more reactive in nucleophilic addition reactions than other carbonyl compounds like ketones and amides. quora.comncert.nic.in This reactivity makes the formyl group a versatile synthetic handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of imines through condensation with amines. nih.govacs.org
The combination of these two functional groups on a single aromatic scaffold makes 4-Formyl-2-methylbenzoic acid amide a bifunctional molecule. Such molecules are of significant interest because their distinct functional groups can undergo selective reactions under different conditions, enabling complex, multi-step syntheses. researchgate.net
Historical Overview of Research on Analogous Benzamide Derivatives and Aromatic Aldehyde Precursors
The scientific foundation for understanding 4-Formyl-2-methylbenzoic acid amide is built upon decades of research into its parent structural classes.
Benzamide, the simplest amide derivative of benzoic acid, has been known since the 19th century and its chemistry is well-established. wikipedia.org Throughout the 20th century, research into substituted benzamides intensified, leading to the discovery of a multitude of biologically active compounds. These derivatives have found applications as antipsychotics, antiemetics, and analgesics, cementing the benzamide scaffold as a "privileged structure" in drug discovery. wikipedia.orgnih.gov
Similarly, aromatic aldehydes have a rich history in organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, was isolated in the early 19th century and became a cornerstone for understanding carbonyl reactivity. The development of reactions such as the Wittig, Grignard, and condensation reactions heavily relied on the use of aromatic aldehydes as key substrates. Their utility extends beyond the laboratory, as they are integral components of fragrances, flavorings, and industrial chemical synthesis.
Scope and Objectives of the Comprehensive Research Outline
A comprehensive research program focused on 4-Formyl-2-methylbenzoic acid amide would logically pursue several key objectives. The primary goal would be to fully characterize the compound's chemical behavior and unlock its synthetic potential. Specific objectives would include:
Development of Synthetic Routes : To establish efficient and scalable methods for the synthesis of 4-Formyl-2-methylbenzoic acid amide from readily available starting materials.
Exploration of Reactivity : To systematically investigate the selective reactivity of the aldehyde and amide functional groups under a variety of reaction conditions to establish a toolbox for its use as a synthetic intermediate.
Derivative Synthesis and Application : To synthesize libraries of derivatives by modifying both the aldehyde and amide functionalities and to screen these new compounds for potential biological activity or unique material properties.
Full Spectroscopic and Structural Characterization : To obtain and analyze comprehensive analytical data, including NMR, IR, and mass spectrometry, to create a definitive reference for the compound and its derivatives.
Data Tables
Table 1: Predicted Physicochemical Properties of 4-Formyl-2-methylbenzoic Acid Amide
Note: The following data are estimated based on the compound's structure and known properties of analogous compounds, as direct experimental data is not widely available.
| Property | Predicted Value |
| Molecular Formula | C₉H₉NO₂ |
| Molar Mass | 163.17 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Estimated > 130 °C (by analogy to benzamide) |
| Boiling Point | > 290 °C (by analogy to benzamide) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF |
| pKa | Amide N-H proton expected to be weakly acidic (~17) |
Table 2: Expected Spectroscopic Data for 4-Formyl-2-methylbenzoic Acid Amide
Note: These are characteristic spectral regions for the key functional groups present in the molecule.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm (multiplets) | |
| Amide Protons (-NH₂) | δ 5.0 - 8.0 ppm (two broad singlets) | |
| Methyl Protons (-CH₃) | δ 2.0 - 2.5 ppm (singlet) | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 190 - 200 ppm |
| Amide Carbonyl (C=O) | δ 165 - 175 ppm | |
| Aromatic Carbons (Ar-C) | δ 120 - 150 ppm | |
| Methyl Carbon (-CH₃) | δ 15 - 25 ppm | |
| IR Spectroscopy | N-H Stretch (Amide) | 3100 - 3500 cm⁻¹ (two bands) |
| C-H Stretch (Aldehyde) | 2700 - 2900 cm⁻¹ (two weak bands) | |
| C=O Stretch (Aldehyde) | 1680 - 1710 cm⁻¹ | |
| C=O Stretch (Amide I Band) | 1630 - 1680 cm⁻¹ |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-formyl-2-methylbenzamide |
InChI |
InChI=1S/C9H9NO2/c1-6-4-7(5-11)2-3-8(6)9(10)12/h2-5H,1H3,(H2,10,12) |
InChI Key |
MFNQSGQFKHXGHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Formyl 2 Methylbenzoic Acid Amide
Conventional Strategies for Aromatic Amide Synthesis Applied to 4-Formyl-2-methylbenzoic Acid Amide
Conventional methods for synthesizing aromatic amides, including 4-Formyl-2-methylbenzoic acid amide, typically rely on robust and well-understood chemical transformations. These strategies often involve the activation of a carboxylic acid or the interconversion of other functional groups.
Amidation of 4-Formyl-2-methylbenzoic Acid or its Derivatives
The most direct conventional route to 4-Formyl-2-methylbenzoic acid amide is the amidation of the corresponding carboxylic acid, 4-Formyl-2-methylbenzoic acid. Due to the formation of a stable ammonium (B1175870) salt between the acid and amine, direct reaction requires high temperatures to drive off water and is often inefficient. rsc.org Therefore, the carboxylic acid is typically converted into a more reactive derivative, most commonly an acyl chloride.
This two-step process involves:
Activation of the Carboxylic Acid : 4-Formyl-2-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-formyl-2-methylbenzoyl chloride. rsc.orgnih.gov This intermediate is not usually isolated due to its reactivity.
Amination : The resulting acyl chloride is then treated with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the final amide product, 4-Formyl-2-methylbenzoic acid amide. A similar synthesis has been documented for the closely related compound, 4-acetyl-2-methylbenzoic acid amide, which is formed by reacting 4-acetyl-2-methylbenzoyl chloride with concentrated aqueous ammonia. googleapis.com
Alternatively, stoichiometric coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine without isolating an acyl chloride intermediate. ucl.ac.uknih.gov These reagents activate the carboxylic acid in situ. While effective, these methods generate stoichiometric amounts of byproducts, which can present challenges for purification and create significant waste. ucl.ac.uknih.govsciepub.com
Table 1: Common Activating Agents for Amide Synthesis
| Activating Agent | Abbreviation | Byproducts | Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Used to form acyl chlorides. ucl.ac.uk |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Common in peptide synthesis; byproducts are easily removed. ucl.ac.uksciepub.com |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Byproduct is a precipitate, allowing for easy removal by filtration. ucl.ac.uksciepub.com |
| Propylphosphonic Anhydride | T3P | Phosphate (B84403) salts | Known for high yields and clean reactions. ucl.ac.uk |
| 1,1'-Carbonyldiimidazole | CDI | CO₂, Imidazole | Forms a reactive acyl-imidazole intermediate. ucl.ac.ukresearchgate.net |
Functional Group Interconversion Approaches Utilizing Precursors to 4-Formyl-2-methylbenzoic Acid Amide
Functional group interconversion (FGI) represents an alternative synthetic pathway where a precursor molecule already containing the basic carbon skeleton is chemically modified to introduce the required amide and formyl functionalities. youtube.comscribd.com This approach can be advantageous if the precursor is more readily available than 4-formyl-2-methylbenzoic acid itself.
Plausible FGI routes to 4-Formyl-2-methylbenzoic acid amide could include:
Oxidation of a Precursor : A molecule such as 4-(aminomethyl)-3-methylbenzaldehyde could theoretically be oxidized to form the target amide, though this would require selective oxidation of the aminomethyl group in the presence of the aldehyde, which is challenging. A more viable route might involve the selective oxidation of the methyl group of 4-carbamoyl-2,3-dimethylbenzene to an aldehyde.
Reduction of a Nitrile : The partial hydrolysis of a dinitrile precursor, such as 2-methylterephthalonitrile, could yield the cyano-amide, followed by selective reduction of the cyano group to a formyl group. A more direct approach would be the reduction of a nitrile-ester followed by amidation of the ester.
Dehydration of an Amide Precursor : While typically used to form nitriles from primary amides, this term is sometimes used more broadly. A relevant FGI could be the dehydration of an oxime, formed from a suitable aldehyde precursor, to a nitrile, which is then converted to the target amide. vanderbilt.edu
Modern Catalytic Approaches in the Synthesis of 4-Formyl-2-methylbenzoic Acid Amide
Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions compared to conventional strategies. These approaches are broadly applicable to aromatic amides and could be employed for the synthesis of 4-Formyl-2-methylbenzoic acid amide.
Transition Metal-Catalyzed Amidation Reactions
Transition metal catalysts have become powerful tools for forming C-N bonds, a key step in amide synthesis. utexas.eduibs.re.kr These methods can often facilitate the direct coupling of carboxylic acids and amines or utilize alternative starting materials like aryl halides.
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples aryl halides with amines. ibs.re.kr A potential route could involve the palladium-catalyzed carbonylation of a dihalotoluene derivative, followed by amination.
Copper, Iron, and Ruthenium Catalysis : Catalysts based on more abundant and less expensive metals like copper and iron are gaining prominence. utexas.edu These can be used in various C-H activation and amination reactions. For instance, copper-catalyzed transamidation of primary amides has been shown to proceed under mild conditions. researchgate.net
Titanium-Based Catalysts : Titanium tetrafluoride (TiF₄) and titanium tetrachloride (TiCl₄) have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. rsc.orgnih.gov TiF₄, in particular, promotes the reaction in refluxing toluene (B28343) with good to excellent yields for a range of aromatic and aliphatic acids. rsc.org
Table 2: Selected Transition Metal Catalysts for Amidation
| Metal Catalyst | Reaction Type | Typical Substrates | Reference |
|---|---|---|---|
| Palladium (Pd) Complexes | Cross-coupling, Carbonylative Amination | Aryl halides, Amines, CO | utexas.eduibs.re.kr |
| Copper (Cu) Complexes | Transamidation, Carboamination | Primary amides, Olefins | utexas.eduresearchgate.net |
| Titanium Tetrafluoride (TiF₄) | Direct Amidation | Carboxylic acids, Amines | rsc.org |
| Ruthenium (Ru) Complexes | Ortho-amidation (C-H activation) | Benzoic acids, Sulfonyl azides | researchgate.net |
| Iron (Fe) Complexes | Aminoboration | Alkenes, Amines | utexas.edu |
Organocatalytic and Biocatalytic Pathways to 4-Formyl-2-methylbenzoic Acid Amide
Moving away from metal-based systems, organocatalysis and biocatalysis offer environmentally benign alternatives for amide synthesis.
Organocatalysis : Boron-based catalysts, such as boric acid and various arylboronic acids, are effective for the direct amidation of carboxylic acids. sciepub.com These catalysts are proposed to react with the carboxylic acid to form a mixed anhydride, which acts as the active acylating agent. sciepub.com The reaction is typically carried out under reflux with removal of water. (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been identified as a particularly active catalyst that can function even at room temperature. acs.orgorganic-chemistry.org
Biocatalysis : Enzymes offer high selectivity and operate under mild, aqueous conditions, making them ideal for green chemistry. rsc.org Lipases, such as Candida antarctica lipase B (CALB), can catalyze direct amidation reactions in anhydrous organic media. nih.gov Another promising class of enzymes are the Carboxylic Acid Reductases (CARs), which can be engineered for selective amide bond formation. chemrxiv.orgnih.gov These enzymatic methods avoid the need for harsh reagents and can often be performed in water or green solvents. nih.govacs.org
Sustainable and Green Chemistry Routes for 4-Formyl-2-methylbenzoic Acid Amide Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of 4-Formyl-2-methylbenzoic acid amide, this involves developing routes with high atom economy, using safer solvents, and minimizing energy consumption.
Key green approaches applicable to this synthesis include:
Direct Catalytic Amidation : As discussed, the direct coupling of 4-formyl-2-methylbenzoic acid and ammonia using a catalyst (metal-, organo-, or bio-catalyst) is the most atom-economical route, producing only water as a byproduct. ucl.ac.uk
Use of Greener Solvents : Replacing hazardous solvents like dichloromethane or toluene with more benign alternatives is a core principle of green chemistry. Biocatalytic reactions often use water, while other methods have been developed in greener solvents like cyclopentyl methyl ether or 2-methyl-tetrahydrofuran. nih.govchemistryviews.org
Biocatalysis and Renewable Feedstocks : Enzymatic routes are inherently green due to their mild operating conditions and biodegradability. rsc.orgnih.gov Furthermore, there is growing research into synthesizing valuable aromatic compounds, including amides, from renewable biomass sources like lignin, which could provide a sustainable pathway to precursors for 4-Formyl-2-methylbenzoic acid amide. nih.govresearchgate.net
Electrosynthesis : Electrochemical methods are emerging as a sustainable tool for amide synthesis, using electricity to drive reactions and potentially reducing the need for chemical reagents. rsc.org
By integrating these modern catalytic and sustainable approaches, the synthesis of 4-Formyl-2-methylbenzoic acid amide can be achieved more efficiently and with a significantly lower environmental impact than through purely conventional methods.
Solvent-Free and Aqueous Medium Syntheses
In a move towards greener chemistry, solvent-free and aqueous-based syntheses are increasingly favored. Solvent-free approaches for amide synthesis often involve the direct reaction of a carboxylic acid and an amine, sometimes with the aid of a catalyst and heat. For the synthesis of 4-Formyl-2-methylbenzoic acid amide, this could involve heating 4-formyl-2-methylbenzoic acid with a source of ammonia, such as urea, in the presence of a catalyst like boric acid. This method is advantageous as it eliminates the need for potentially hazardous organic solvents, simplifies product isolation, and reduces waste. semanticscholar.orgresearchgate.net
Aqueous synthesis represents another sustainable alternative. While the direct reaction of a carboxylic acid and an amine in water is challenging due to the formation of ammonium carboxylate salts, specialized surfactants or catalysts can facilitate the reaction. acs.orgnsf.gov For instance, the use of a surfactant like TPGS-750-M in water can enable the efficient coupling of an activated form of 4-formyl-2-methylbenzoic acid (like its acid chloride) with an amine. acs.org
Table 1: Comparison of Solvent-Free and Aqueous Amide Synthesis Conditions
| Method | Reactants | Catalyst/Additive | Conditions | Advantages |
| Solvent-Free | Carboxylic Acid, Urea | Boric Acid | Trituration, Heat | No organic solvent, reduced waste, simple workup semanticscholar.orgresearchgate.net |
| Aqueous Medium | Acid Chloride, Amine | Surfactant (e.g., TPGS-750-M) | Water, Room Temperature | Avoids hazardous organic solvents, mild conditions acs.org |
Microwave-Assisted and Photochemical Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The synthesis of 4-Formyl-2-methylbenzoic acid amide could be significantly expedited by employing microwave irradiation. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgresearchgate.net A solvent-free microwave-assisted approach could involve irradiating a mixture of 4-formyl-2-methylbenzoic acid, an ammonium salt, and a coupling agent. asianpubs.org
Photochemical methods offer another avenue for amide synthesis, often proceeding under mild conditions. nih.govresearchgate.net Visible-light-mediated photoredox catalysis, for instance, can be used to generate reactive intermediates from carboxylic acids or their derivatives, which can then react with an amine source to form the amide. nih.gov This approach could provide a highly selective and energy-efficient route to 4-Formyl-2-methylbenzoic acid amide.
Table 2: Overview of Microwave-Assisted and Photochemical Amide Synthesis
| Methodology | Key Features | Potential Application for 4-Formyl-2-methylbenzoic Acid Amide |
| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields. rasayanjournal.co.in | Direct reaction of 4-formyl-2-methylbenzoic acid with an ammonia source under microwave irradiation. asianpubs.org |
| Photochemical | Mild reaction conditions, high selectivity, use of light as an energy source. nih.govresearchgate.net | Visible-light photoredox-catalyzed coupling of a 4-formyl-2-methylbenzoic acid derivative with an amine. nih.gov |
Atom-Economic Transformations and Waste Minimization
Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. nih.gov Traditional amide synthesis often involves the use of stoichiometric coupling reagents, which generate significant amounts of waste. researchgate.net More atom-economic approaches focus on catalytic methods where the activating agent is used in smaller quantities and can be recycled.
For the synthesis of 4-Formyl-2-methylbenzoic acid amide, an atom-economic approach would be the direct catalytic amidation of 4-formyl-2-methylbenzoic acid with ammonia. This reaction, in principle, produces only water as a byproduct. acs.org Catalysts based on boron acs.org or transition metals like iron rsc.org and ruthenium nih.govnih.gov have been developed for such direct amidations.
Waste minimization is closely linked to atom economy and can be achieved by employing catalytic methods, using recyclable catalysts, and minimizing the use of solvents and purification steps. rsc.orgrsc.org A continuous flow process for the synthesis of 4-Formyl-2-methylbenzoic acid amide could also contribute to waste reduction by allowing for the recycling of unreacted starting materials and the catalyst. rsc.org
Mechanistic Investigations of Key Synthetic Steps in the Formation of 4-Formyl-2-methylbenzoic Acid Amide
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis.
Reaction Pathway Elucidation
The formation of 4-Formyl-2-methylbenzoic acid amide from the corresponding carboxylic acid and amine generally proceeds via the activation of the carboxylic acid. In the absence of a coupling agent, direct thermal condensation is possible but requires high temperatures to overcome the kinetic and thermodynamic barriers. acs.org
When coupling agents like carbodiimides (e.g., DCC, EDC) are used, the carboxylic acid is converted into a more reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide. chemistrysteps.com
In acid-catalyzed hydrolysis of amides, which is the reverse reaction, the amide carbonyl is protonated, increasing its electrophilicity for nucleophilic attack by water. libretexts.org A similar principle applies to the acid-catalyzed formation, where protonation of the carboxylic acid can facilitate the reaction.
Theoretical studies on similar systems have shown that the reaction can proceed through various pathways, including direct elimination or salt-assisted elimination, with the most favorable mechanism often involving intermolecular nucleophilic addition to an activated intermediate. acs.org
Kinetic Studies of Formation Reactions
Kinetic studies of amidation reactions provide valuable information about the reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. acs.orgnih.govacs.org For the synthesis of 4-Formyl-2-methylbenzoic acid amide, kinetic analysis would help in determining the rate-determining step and optimizing the reaction conditions for maximum yield and efficiency.
In many amidation reactions, the reaction rate is dependent on the concentration of both the carboxylic acid and the amine. nih.gov The presence of a catalyst can significantly increase the reaction rate. The study of reaction kinetics is often carried out by monitoring the disappearance of reactants or the appearance of the product over time using techniques like chromatography or spectroscopy. acs.org For reversible amidation reactions, kinetic studies also provide information about the equilibrium constant. nih.gov
Considerations for Process Development and Scale-Up of 4-Formyl-2-methylbenzoic Acid Amide Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.netacs.org
For the production of 4-Formyl-2-methylbenzoic acid amide, the choice of synthetic route will have a significant impact on the process development. A route that avoids hazardous reagents and solvents, minimizes waste, and uses readily available and inexpensive starting materials would be preferred. researchgate.net
Key considerations for scale-up include:
Reagent Selection: The cost, availability, and safety of all reagents, including catalysts and solvents, are critical. researchgate.net
Reaction Conditions: Optimization of temperature, pressure, reaction time, and mixing is necessary to ensure consistent product quality and yield on a larger scale.
Heat Transfer: Amidation reactions can be exothermic, and efficient heat removal is crucial to control the reaction and prevent side reactions or thermal runaway.
Product Isolation and Purification: The method of product isolation (e.g., crystallization, filtration) must be scalable and efficient. The need for chromatographic purification should be minimized as it is often not practical for large-scale production. acs.org
Waste Management: A plan for the treatment and disposal of all waste streams must be in place, adhering to environmental regulations. rsc.org
Process Safety: A thorough hazard analysis of the entire process is essential to identify and mitigate any potential safety risks.
Implementing a continuous flow process could offer advantages for the large-scale production of 4-Formyl-2-methylbenzoic acid amide, including better control over reaction parameters, improved safety, and potentially higher throughput. rsc.org
Spectroscopic Characterization Techniques for Structural Elucidation of 4 Formyl 2 Methylbenzoic Acid Amide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-Formyl-2-methylbenzoic acid amide can be achieved.
The ¹H NMR spectrum of 4-Formyl-2-methylbenzoic acid amide is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the benzene (B151609) ring.
The formyl proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm , due to the strong deshielding effect of the carbonyl group. The protons of the amide group (-CONH₂) would likely present as two broad singlets, often in the range of δ 7.5 to 8.5 ppm , although their chemical shift can be highly dependent on the solvent and concentration.
The aromatic protons on the benzene ring will show a characteristic splitting pattern. The proton at position 3 (adjacent to the methyl and amide groups) is expected to be a doublet, while the protons at positions 5 and 6 will likely appear as a doublet and a doublet of doublets, respectively, in the range of δ 7.5 to 8.0 ppm . The methyl protons (-CH₃) attached to the aromatic ring would give rise to a sharp singlet further upfield, anticipated around δ 2.5 ppm .
Interactive Data Table: Predicted ¹H NMR Data for 4-Formyl-2-methylbenzoic Acid Amide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.8 - 10.1 | Singlet |
| -CONH₂ | 7.5 - 8.5 | Broad Singlet (2H) |
| Aromatic-H | 7.5 - 8.0 | Multiplet |
| -CH₃ | ~2.5 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Formyl-2-methylbenzoic acid amide will produce a distinct signal.
The carbonyl carbon of the formyl group (-CHO) is expected to be the most downfield signal, typically in the range of δ 190-195 ppm . The carbonyl carbon of the amide group (-CONH₂) will also be significantly downfield, but generally less so than the aldehyde, appearing around δ 165-170 ppm .
The aromatic carbons will resonate in the region of δ 120-145 ppm . The specific shifts will depend on the substitution pattern. The carbon bearing the formyl group (C4) and the carbon bearing the amide group (C1) will be deshielded, while the carbon with the methyl group (C2) will also be influenced. The remaining aromatic carbons (C3, C5, C6) will have shifts determined by their relative positions to the substituents. The methyl carbon (-CH₃) will appear at the highest field, typically around δ 20-25 ppm .
Interactive Data Table: Predicted ¹³C NMR Data for 4-Formyl-2-methylbenzoic Acid Amide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CHO | 190 - 195 |
| -CONH₂ | 165 - 170 |
| Aromatic-C (substituted) | 130 - 145 |
| Aromatic-C (unsubstituted) | 120 - 130 |
| -CH₃ | 20 - 25 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be crucial for confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the proton-bearing aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could be used to confirm the relative positions of the substituents on the aromatic ring, for instance, by observing a NOE between the methyl protons and the aromatic proton at position 3.
Vibrational Spectroscopy for Probing Functional Group Presence and Environment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of 4-Formyl-2-methylbenzoic acid amide would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹ . The C-H stretching of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ , respectively.
A strong, sharp absorption band corresponding to the C=O stretching of the aldehyde would be prominent around 1700-1680 cm⁻¹ . The C=O stretching of the amide (Amide I band) is also expected to be a strong band, typically appearing around 1680-1650 cm⁻¹ . The N-H bending vibration (Amide II band) would be found near 1640-1600 cm⁻¹ . Aromatic C=C stretching vibrations will show multiple bands in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for 4-Formyl-2-methylbenzoic Acid Amide
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | 1640 - 1600 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. The C=O stretching of both the aldehyde and amide would also be observable, though often weaker than in the IR spectrum. The symmetric stretching of the C-H bonds in the methyl group and the aromatic ring would also give rise to characteristic Raman signals. A key advantage of Raman spectroscopy would be its sensitivity to the non-polar bonds of the benzene ring, providing clear signals for the ring breathing modes.
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental results for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, or X-ray Crystallography for the compound "4-Formyl-2-methylbenzoic acid amide" are publicly available.
The structural elucidation and characterization of a chemical compound rely on the availability of such detailed spectroscopic information. Without access to peer-reviewed articles or database entries containing this data, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline.
Information on related but distinct compounds, such as isomers or analogues, was found. However, in adherence to the strict instructions to focus solely on "4-Formyl-2-methylbenzoic acid amide," this information cannot be used to construct the requested article.
Therefore, the generation of a detailed article on the spectroscopic characterization of 4-Formyl-2-methylbenzoic acid amide is not feasible at this time due to the absence of the necessary scientific data.
Reactivity and Derivatization of 4 Formyl 2 Methylbenzoic Acid Amide
Transformations Involving the Formyl Group
The formyl group, being an aldehyde, is a site of high reactivity, particularly for nucleophilic addition and oxidation-reduction reactions. quora.comnumberanalytics.com Its electrophilic carbonyl carbon readily reacts with a wide array of nucleophiles, and the entire group can be converted to other functional states such as alcohols, alkanes, or carboxylic acids.
Reduction Reactions to Alcohols and Alkanes
The formyl group of 4-Formyl-2-methylbenzoic acid amide can be selectively reduced to either a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group.
The partial reduction to an alcohol is typically achieved using mild reducing agents. This transformation yields (4-(hydroxymethyl)-2-methylphenyl)methanamide.
Complete reduction of the formyl group to an alkane (methyl group) requires more rigorous conditions. This process converts the starting material into 2,4-dimethylbenzamide.
Table 1: Reduction Reactions of the Formyl Group
| Reaction Type | Reagent Examples | Product |
|---|---|---|
| Partial Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (4-(Hydroxymethyl)-2-methylphenyl)methanamide |
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group is readily oxidized to a carboxylic acid. This reaction converts 4-Formyl-2-methylbenzoic acid amide into 4-carbamoyl-3-methylbenzoic acid. This transformation is useful for creating dicarboxylic acid derivatives where one carboxyl group is masked as an amide.
Table 2: Oxidation Reaction of the Formyl Group
| Reagent Examples | Product |
|---|
Condensation Reactions (e.g., Knoevenagel, Aldol, Schiff Base Formation)
The electrophilic nature of the formyl group's carbonyl carbon makes it an excellent substrate for condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.orgnih.govsigmaaldrich.com This reaction is a reliable method for forming new carbon-carbon double bonds. researchgate.netnih.gov
Aldol Condensation: While less common for aromatic aldehydes without an alpha-hydrogen, they can react with enolates from other carbonyl compounds (like ketones or esters) in a crossed-aldol or Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds.
Schiff Base Formation: The reaction of the formyl group with primary amines leads to the formation of an imine, also known as a Schiff base. researchgate.netjocpr.comnih.gov This reaction is typically reversible and may require the removal of water to drive it to completion. researchgate.net The resulting C=N double bond is a key linkage in many biologically active molecules. biointerfaceresearch.com
Table 3: Condensation Reactions of the Formyl Group
| Reaction Type | Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel | Active methylene compound (e.g., Malonic acid, Diethyl malonate) | Weak base (e.g., Piperidine, Pyridine) | α,β-unsaturated compound |
| Aldol (Claisen-Schmidt) | Enolizable ketone or ester | Acid or Base | α,β-unsaturated ketone/ester |
Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons Reactions)
Olefination reactions provide a powerful means of converting the carbonyl group of an aldehyde into a carbon-carbon double bond (an alkene).
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to transform the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome (E or Z isomer) of the alkene can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgresearchgate.net The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. A significant advantage of the HWE reaction is that it typically yields the (E)-alkene with high selectivity, and the phosphate (B84403) byproduct is water-soluble, simplifying purification.
Table 4: Olefination Reactions of the Formyl Group
| Reaction Name | Reagent | General Product Structure |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
Reactions of the Amide Moiety
The primary amide group is generally less reactive than the formyl group. It can participate in reactions such as hydrolysis, though this often requires more forceful conditions than reactions involving the aldehyde.
Hydrolysis Reactions
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction converts the amide group back into a carboxylic acid, yielding 4-formyl-2-methylbenzoic acid. This process is essentially the reverse of amide formation.
Table 5: Hydrolysis of the Amide Moiety
| Conditions | Products |
|---|---|
| Acidic (e.g., H₂O, H⁺, heat) | 4-formyl-2-methylbenzoic acid + Ammonium (B1175870) ion (NH₄⁺) |
N-Alkylation and N-Acylation Reactions
The primary amide functionality of 4-Formyl-2-methylbenzoic acid amide contains nucleophilic nitrogen with two hydrogen atoms that can be substituted through alkylation or acylation reactions. These transformations are fundamental in modifying the compound's properties and for building more complex molecular architectures.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the amide nitrogen. Typically, this is achieved by treating the amide with an alkyl halide in the presence of a base. The base deprotonates the amide, increasing its nucleophilicity to facilitate the substitution reaction. A variety of alkylating agents and reaction conditions can be employed to yield N-substituted derivatives. nih.govgoogle.com Another approach involves the direct N-alkylation of amides using alcohols, catalyzed by transition metals like ruthenium, which proceeds with high atom economy. nih.gov
N-Acylation: The introduction of an acyl group to the amide nitrogen forms an N-acylamide, also known as a diacylamine. This transformation is commonly carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. wikipedia.orgsemanticscholar.org N-acylbenzotriazoles have also been shown to be effective, neutral coupling reagents for the N-acylation of sulfonamides, a methodology that can be extended to other amides. semanticscholar.orgresearchgate.net
The table below illustrates potential N-alkylation and N-acylation reactions.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
| N-Methylation | Methyl iodide (CH₃I) | Base (e.g., NaH) in THF | N-Methyl-4-formyl-2-methylbenzoic acid amide |
| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | Base (e.g., K₂CO₃) in DMF | N-Ethyl-4-formyl-2-methylbenzoic acid amide |
| N-Benzylation | Benzyl chloride (BnCl) | Base (e.g., NaH) in THF | N-Benzyl-4-formyl-2-methylbenzoic acid amide |
| N-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine or Et₃N | N-Acetyl-4-formyl-2-methylbenzoic acid amide |
| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine or Et₃N | N-Benzoyl-4-formyl-2-methylbenzoic acid amide |
Dehydration to Nitrile Derivatives
The primary amide group of 4-Formyl-2-methylbenzoic acid amide can be dehydrated to form the corresponding nitrile, 4-formyl-2-methylbenzonitrile. This conversion is a fundamental transformation in organic synthesis, as nitriles are valuable precursors to other functional groups like carboxylic acids, amines, and ketones. nih.govorgoreview.com
The dehydration reaction is typically accomplished using a variety of strong dehydrating agents. orgoreview.comrsc.org Common reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More recent methods have employed other systems, such as phosphorus(III) reagents like PCl₃ or triphenylphosphite, which proceed under mild conditions with broad substrate scope. nih.gov The reaction can also be carried out in the presence of a carboxylic acid, which can facilitate the dehydration process. google.comgoogleapis.com
| Dehydrating Agent | Typical Conditions | Reference |
| Phosphorus pentoxide (P₂O₅) | Heating | orgoreview.com |
| Phosphorus oxychloride (POCl₃) | Heating, often with a base | orgoreview.com |
| Thionyl chloride (SOCl₂) | Heating | orgoreview.com |
| Phosphorus trichloride (B1173362) (PCl₃) | Diethylamine, CHCl₃, 0 °C to reflux | nih.gov |
| Triphenylphosphite (P(OPh)₃) | DBU, microwave irradiation | nih.gov |
Reactivity of the Aromatic Ring
The substitution pattern on the benzene (B151609) ring of 4-Formyl-2-methylbenzoic acid amide creates a nuanced reactivity profile for further functionalization of the aromatic core.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the electronic properties of the substituents already present on the ring.
In 4-Formyl-2-methylbenzoic acid amide, the ring is substituted with:
A methyl group (-CH₃) at C2: An activating, ortho-, para-directing group.
A carboxamide group (-CONH₂) at C1: A deactivating, meta-directing group.
A formyl group (-CHO) at C4: A deactivating, meta-directing group.
The directing effects of these groups are summarized below:
-CH₃ group directs incoming electrophiles to positions C3 and C6.
-CONH₂ group directs to positions C3 and C5.
-CHO group directs to positions C3 and C5.
Considering the combined influence, the C3 and C5 positions are the most likely sites for electrophilic attack. The C3 position is strongly favored as it is ortho to the activating methyl group and meta to both deactivating groups. The C5 position is meta to the formyl and amide groups but is not activated by the methyl group. The C6 position, while para to the activating methyl group, is also ortho to the deactivating amide group, which may lead to steric hindrance and electronic deactivation. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a "directed metalation group" (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. organic-chemistry.orgharvard.edu
The amide group (-CONH₂) is recognized as a strong DMG. wikipedia.orgorganic-chemistry.org In 4-Formyl-2-methylbenzoic acid amide, the amide at C1 can direct lithiation to one of its ortho positions. Since the C2 position is already substituted with a methyl group, deprotonation with a strong base like n-butyllithium or sec-butyllithium (B1581126) would selectively occur at the C6 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise introduction of a new substituent at C6.
Chemoselective Transformations and Orthogonal Reactivity Studies
The presence of three distinct functional groups—formyl, methyl, and amide—allows for a range of chemoselective transformations, where one group reacts preferentially while the others remain unchanged.
Reactions of the Formyl Group: The aldehyde is arguably the most reactive functional group. It can undergo selective reduction to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). It is also susceptible to nucleophilic attack, enabling reactions such as Wittig olefination to form alkenes, researchgate.net Grignard reactions to form secondary alcohols, and the formation of Schiff bases (imines) via condensation with primary amines. google.commdpi.com
Reactions of the Amide Group: The primary amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, though these conditions may also affect the formyl group. Alternatively, the amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would likely also reduce the formyl group.
Reactions of the Methyl Group: The methyl group is generally the least reactive. However, under strong oxidizing conditions (e.g., KMnO₄, heat), it can be oxidized to a carboxylic acid.
The table below outlines some possible chemoselective transformations.
| Target Functional Group | Reaction | Reagent(s) | Product Functional Group |
| Formyl | Reduction | NaBH₄ | Hydroxymethyl |
| Formyl | Wittig Olefination | Ph₃P=CH₂ | Vinyl |
| Formyl | Schiff Base Formation | R-NH₂ | Imine |
| Amide | Dehydration | POCl₃ | Nitrile |
| Amide | Hofmann Rearrangement | Br₂, NaOH | Amine (with loss of C=O) |
Synthesis of Novel Derivatives and Analogues of 4-Formyl-2-methylbenzoic Acid Amide
The diverse reactivity of 4-Formyl-2-methylbenzoic acid amide provides numerous pathways for the synthesis of novel derivatives and analogues. Building upon the reactions discussed, complex molecules can be constructed.
For example, derivatives can be synthesized through:
N-alkylation or N-acylation of the amide, followed by further modification of the formyl group. researchgate.net
Directed ortho-metalation at C6 to introduce substituents like halogens, silyl (B83357) groups, or carboxyl groups, which can then be used in cross-coupling reactions or other transformations.
Electrophilic aromatic substitution at C3, for instance through nitration or halogenation, to create polysubstituted aromatic systems. libretexts.org
Chemoselective modification of the formyl group, such as conversion to an oxime or hydrazone, followed by cyclization reactions involving the adjacent amide or methyl group to form heterocyclic systems. The synthesis of Schiff base derivatives is a common strategy for creating novel compounds. google.com
One potential synthetic route could involve the condensation of the formyl group with a primary amine to form a Schiff base, followed by reduction to a secondary amine. This new amino group could then participate in intramolecular reactions or serve as a handle for further functionalization. Another approach involves the conversion of the amide to a nitrile, which can then be elaborated into various nitrogen-containing heterocycles.
Computational and Theoretical Studies on 4 Formyl 2 Methylbenzoic Acid Amide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic properties that govern the reactivity and physical characteristics of 4-Formyl-2-methylbenzoic acid amide.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For molecules structurally related to 4-Formyl-2-methylbenzoic acid amide, such as benzoic acid and various benzamides, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to optimize molecular geometry and analyze electronic properties. vjst.vnnih.gov These studies typically investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer within the molecule. While specific DFT studies on 4-Formyl-2-methylbenzoic acid amide are not prevalent in the literature, the established methodologies provide a robust framework for its future investigation.
Ab Initio Methods for Electronic Configuration
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for determining electronic configurations. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) are utilized for accurate calculations of electronic energies and wavefunctions. researchgate.net For related amide and benzoic acid derivatives, ab initio calculations have been instrumental in providing benchmark data for geometries and electronic properties. nih.gov Such studies on 4-Formyl-2-methylbenzoic acid amide would be valuable for obtaining a precise description of its electronic ground state and excited states.
Conformational Analysis and Tautomerism Investigations
The three-dimensional structure and potential isomeric forms of a molecule are crucial determinants of its properties. Computational methods are particularly adept at exploring the potential energy surface to identify stable conformers and tautomers.
The presence of rotatable bonds in 4-Formyl-2-methylbenzoic acid amide—specifically around the amide and formyl groups—suggests the existence of multiple conformers. Conformational analysis studies on similar N-aryl amides have revealed preferences for either cis or trans conformations, influenced by steric hindrance and electronic interactions. nih.gov For instance, N-methylation can significantly alter the conformational preference of the amide bond. researchgate.net Computational techniques can map the rotational barriers between these conformers, providing insight into their relative stabilities and populations at different temperatures.
Furthermore, the amide group introduces the possibility of amide-imidic acid tautomerism. researchgate.net Although amides generally favor the keto form, computational studies can quantify the energy difference between the tautomers and the transition state for their interconversion. This is critical as the presence of even a minor tautomeric form can have significant implications for the molecule's reactivity and biological activity.
Prediction of Spectroscopic Parameters and Vibrational Modes
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net For substituted benzoic acid esters, DFT calculations have been shown to be essential for understanding unexpected variations in experimental chemical shifts. nih.gov A computational prediction of the NMR spectrum of 4-Formyl-2-methylbenzoic acid amide would be invaluable for confirming its structure and assigning its experimental signals.
UV-Vis Absorption Maxima Prediction
The prediction of UV-Vis absorption maxima for organic molecules can be effectively carried out using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light. For 4-formyl-2-methylbenzoic acid amide, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the benzene (B151609) ring, the formyl group, and the amide functionality.
The electronic transitions are influenced by the substituents on the benzene ring. The amide group (-CONH₂), the formyl group (-CHO), and the methyl group (-CH₃) all act as auxochromes, modifying the absorption characteristics of the parent benzamide (B126) molecule. The formyl group, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima. Conversely, the methyl and amide groups, being electron-donating, can also contribute to shifts in the absorption bands.
Based on TD-DFT calculations performed on structurally similar aromatic aldehydes and amides, the predicted UV-Vis absorption maxima for 4-formyl-2-methylbenzoic acid amide in a non-polar solvent are presented in Table 1. researchgate.netmdpi.comprinceton.edu The primary absorption bands are anticipated to arise from π→π* transitions within the aromatic system, with a lower intensity n→π* transition originating from the carbonyl oxygen of the formyl group. princeton.edu
| Predicted Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | ~280-300 | High |
| π → π | ~240-260 | Moderate |
| n → π* | ~320-340 | Low |
Table 1: Predicted UV-Vis Absorption Maxima for 4-Formyl-2-methylbenzoic Acid Amide
This interactive table provides predicted data based on computational studies of analogous compounds.
Computational Mechanistic Studies of Reactions Involving 4-Formyl-2-methylbenzoic Acid Amide
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energetics. The synthesis of 4-formyl-2-methylbenzoic acid amide from its corresponding carboxylic acid and ammonia (B1221849) (or an amine) is a key reaction for which computational mechanistic studies can provide valuable information.
The direct amidation of a carboxylic acid with an amine is a thermally demanding reaction that typically proceeds through a tetrahedral intermediate. Computational studies on the amidation of benzoic acid derivatives reveal the structures of the transition states involved. dur.ac.ukresearchgate.net The reaction is often catalyzed by acids or coupling agents, which alter the reaction pathway and lower the activation barriers.
In the absence of a catalyst, the reaction is thought to proceed via a neutral pathway involving the formation of a carboxylic acid dimer. dur.ac.uk The key transition state involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid, with a concerted proton transfer. For the formation of 4-formyl-2-methylbenzoic acid amide, the transition state would involve the approach of ammonia to the carboxylic acid group, stabilized by hydrogen bonding.
The reaction energetics for the formation of 4-formyl-2-methylbenzoic acid amide are expected to be similar to those of other substituted benzoic acids. A representative reaction coordinate would show an initial endergonic step to form the tetrahedral intermediate, followed by an exergonic step involving the elimination of a water molecule to form the final amide product. Table 2 provides typical calculated energetic parameters for the key steps in the direct amidation of a substituted benzoic acid. dur.ac.ukresearchgate.net
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Enthalpy Change (ΔH) (kcal/mol) |
| Formation of Tetrahedral Intermediate | 25 - 35 | 10 - 15 |
| Elimination of Water | 15 - 25 | -20 to -30 |
Table 2: Calculated Energetic Parameters for Direct Amidation
This interactive table presents typical energetic data for the direct amidation of substituted benzoic acids based on computational studies.
Intermolecular Interactions and Supramolecular Association Predictions
The solid-state structure and solution-phase behavior of 4-formyl-2-methylbenzoic acid amide are governed by intermolecular interactions. Computational methods can predict the geometry and strength of these interactions, which include hydrogen bonding and π-π stacking.
Computational studies on benzamide and its derivatives have shown that the amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O). tandfonline.comresearchgate.net This leads to the formation of robust supramolecular structures, such as dimers and chains, in the crystalline state. acs.orgacs.org For 4-formyl-2-methylbenzoic acid amide, the amide protons can form hydrogen bonds with the amide carbonyl oxygen of a neighboring molecule, leading to the formation of a classic R²₂(8) hydrogen-bonded dimer motif. acs.org Additionally, the formyl group's carbonyl oxygen can act as a hydrogen bond acceptor.
Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings are also expected to play a significant role in the supramolecular assembly. wikipedia.org The presence of the methyl group may influence the preferred stacking arrangement due to steric effects. The interplay of these non-covalent interactions will dictate the crystal packing and can lead to the formation of different polymorphs. wikipedia.org Table 3 summarizes the predicted intermolecular interactions and their estimated energies for 4-formyl-2-methylbenzoic acid amide, based on computational studies of analogous aromatic amides. tandfonline.comnih.goviupac.org
| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |
| Hydrogen Bonding | N-H···O=C (amide) | 5 - 8 |
| Hydrogen Bonding | N-H···O=C (formyl) | 3 - 5 |
| π-π Stacking | Benzene Ring ↔ Benzene Ring | 2 - 4 |
Table 3: Predicted Intermolecular Interactions for 4-Formyl-2-methylbenzoic Acid Amide
This interactive table outlines the predicted intermolecular interactions and their energies based on computational studies of related aromatic amides.
Applications of 4 Formyl 2 Methylbenzoic Acid Amide As a Chemical Precursor
Role as a Synthetic Intermediate in Organic Synthesis
The bifunctional nature of 4-Formyl-2-methylbenzoic acid amide, containing both an electrophilic aldehyde carbon and a nucleophilic amide nitrogen, makes it an ideal candidate for constructing a variety of organic molecules.
Precursor for Aromatic Heterocyclic Compounds
The presence of the formyl and amide groups on the aromatic ring facilitates the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.
Quinazolines and Quinazolinones: The compound can serve as a key starting material for quinazoline (B50416) derivatives. Through intramolecular or intermolecular condensation reactions, the formyl group can react with an amine, while the amide functionality can participate in cyclization. For instance, a reaction with an aminating agent could transform the formyl group into an imine, which could then undergo cyclization with the amide nitrogen. Catalytic methods involving iodine have been shown to facilitate the amination of the benzylic C-H bond in related 2-aminobenzaldehydes to form quinazolines. organic-chemistry.org Similarly, metal-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with amides are known routes to quinazolines. nih.gov
Pyrazoles: The formyl group is a common precursor for the synthesis of pyrazole (B372694) rings. For example, 4-formylpyrazole derivatives can be synthesized via the Vilsmeier-Haack reaction of hydrazones. nih.gov In the case of 4-Formyl-2-methylbenzoic acid amide, the formyl group could react with hydrazine (B178648) or its derivatives to form a hydrazone, which can then undergo cyclization to yield a pyrazole ring attached to the benzoic acid amide scaffold. nih.govnih.govmdpi.com This is a well-established method for creating diverse pyrazole derivatives with potential biological activities. nih.govresearchgate.net
| Heterocycle | Potential Synthetic Route | Key Reagents |
|---|---|---|
| Quinazoline | Reductive amination followed by cyclization | NH3/H2, Pd/C; or catalytic amination |
| Pyrazole | Condensation with hydrazine | Hydrazine hydrate (B1144303) (N2H4·H2O) |
| Benzimidazole | Reaction with o-phenylenediamine | o-phenylenediamine, oxidizing agent |
| Oxadiazole | Conversion of amide to hydrazide, then cyclization | Hydrazine, followed by a dehydrating agent |
Building Block for Complex Polycyclic Structures
The functional handles on 4-Formyl-2-methylbenzoic acid amide allow for its incorporation into larger, more complex polycyclic aromatic compounds (PAHs). These structures are of interest in materials science for their unique electronic and photophysical properties. bohrium.com
The aldehyde and amide groups can be chemically modified to introduce other functionalities that can participate in cyclization or cross-coupling reactions. For example, the formyl group can be converted into an alkyne or a halide, which can then undergo intramolecular or intermolecular reactions to build additional rings onto the benzene (B151609) core. Methods like benzannulation reactions provide a regiocontrolled pathway to synthesize functionalized polycyclic systems from appropriately substituted precursors. nih.gov The functionalization of PAHs is a key strategy to improve their solubility and processability for applications in organic electronics and bio-imaging. bohrium.comnih.govrsc.org
Intermediate for Dye and Pigment Synthesis
Aromatic amides and aldehydes are common components in the synthesis of various dyes and pigments. The core structure of 4-Formyl-2-methylbenzoic acid amide could be integrated into dye molecules, particularly azo dyes.
Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. nih.govmdpi.com Their synthesis typically involves a two-step diazotization-coupling reaction. chemistrystudent.comunb.cajchemrev.com While 4-Formyl-2-methylbenzoic acid amide itself cannot be diazotized directly, a related precursor, 4-amino-2-methylbenzoic acid amide, could be synthesized and then undergo diazotization. The resulting diazonium salt could then be coupled with an electron-rich aromatic compound (a coupling component like a phenol (B47542) or an aniline) to produce a complex azo dye. The presence of the amide and methyl groups would modify the final color and properties of the dye.
| Step | Process | Typical Reagents | Temperature |
|---|---|---|---|
| 1 | Diazotization (of a corresponding aromatic amine) | Sodium nitrite (B80452) (NaNO2), Hydrochloric acid (HCl) | 0-5 °C |
| 2 | Azo Coupling | Electron-rich aromatic compound (e.g., phenol, aniline) | 0-5 °C |
Precursor for Advanced Materials (e.g., monomers, polymers, resins)
The bifunctionality of 4-Formyl-2-methylbenzoic acid amide makes it a potential monomer for the synthesis of novel polymers and resins. nbinno.com
Polyamides: The amide group can participate in polycondensation reactions. If the formyl group is first converted to a carboxylic acid, the resulting dicarboxylic acid monomer could react with a diamine to form a functionalized aromatic polyamide. Aromatic polyamides are known for their high thermal stability and mechanical strength. mdpi.com
Polyesters and Poly(ester-amide)s: Similarly, conversion of the formyl group to a carboxylic acid and the amide to an ester or leaving the amide intact could lead to monomers for polyesters or poly(ester-amide)s. Poly(ester-amide)s are of interest as biodegradable polymers for biomedical applications. upc.edu
Benzoxazine (B1645224) Resins: The molecule could also be a precursor for benzoxazine monomers. Benzoxazine resins are a class of high-performance polymers with excellent thermal and chemical resistance. The synthesis of benzoxazine monomers often involves the reaction of a phenolic compound, a primary amine, and formaldehyde. researchgate.net While not a direct precursor, modifications of the 4-Formyl-2-methylbenzoic acid amide could lead to suitable starting materials.
| Polymer Type | Potential Polymerization Reaction | Co-monomer |
|---|---|---|
| Polyamide | Polycondensation (after converting formyl to carboxyl) | Diamine |
| Polyester | Polycondensation (after converting formyl to carboxyl and amide to ester) | Diol |
| Poly(ester-amide) | Polycondensation (after converting formyl to carboxyl) | Amino-alcohol |
| Polyimine (Schiff Base Polymer) | Polycondensation | Diamine |
Utilization in Ligand Synthesis for Coordination Chemistry
The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes 4-Formyl-2-methylbenzoic acid amide an attractive candidate for the synthesis of ligands for coordination chemistry.
Chelation Properties and Metal Complex Formation
The formyl oxygen and the amide oxygen and nitrogen atoms can act as donor sites to coordinate with metal ions, potentially forming stable chelate complexes. rsc.org The specific coordination mode would depend on the metal ion and the reaction conditions.
The molecule could act as a bidentate or even a polydentate ligand if it forms polymers or undergoes reactions to introduce more coordinating sites. For instance, Schiff base condensation of the formyl group with an appropriate amine could introduce additional nitrogen donors, enhancing the chelation ability of the resulting ligand. The formation of Schiff base ligands from 4-formylbenzoic acid derivatives and their subsequent complexation with metal ions like nickel has been reported. google.com
The resulting metal complexes could have interesting properties and applications in catalysis, materials science, or as imaging agents. nih.gov The nature of the aromatic backbone and the substituents would influence the electronic properties and stability of the metal complexes.
| Potential Donor Atoms | Potential Coordination Mode | Possible Metal Ions |
|---|---|---|
| Formyl Oxygen, Amide Oxygen | Bidentate (O,O-chelation) | Transition metals (e.g., Cu2+, Ni2+, Zn2+) |
| Amide Nitrogen, Formyl Oxygen | Bidentate (N,O-chelation) | Lanthanides, Transition metals |
| Formyl Oxygen, Amide Oxygen, plus additional donors after modification | Polydentate | Various metal ions |
Catalytic Applications of Derived Metal Complexes (non-biomimetic)
The derivatization of the formyl group, for instance through condensation reactions with amines, can lead to Schiff base ligands. Metal complexes of Schiff bases are well-known for their catalytic prowess in various organic transformations. For example, cobalt(II) complexes of sulfonamide derivatives containing a formyl group have demonstrated significant catalytic activity in the hydrolysis of nerve agent mimics, showcasing a rate enhancement of several million-fold compared to the uncatalyzed reaction. eurjchem.com This suggests that metal complexes derived from Schiff bases of 4-formyl-2-methylbenzoic acid amide could be investigated for similar hydrolytic or oxidation-reduction reactions.
The general utility of transition metal complexes with amide-containing ligands in catalysis is well-established. rsc.orgrsc.orgrutgers.edumdpi.comrsc.org These complexes are active in a variety of reactions, including hydrogenations, cross-coupling reactions, and polymerizations. The specific substitution pattern of 4-formyl-2-methylbenzoic acid amide could lead to the formation of metal complexes with unique steric environments, potentially influencing the selectivity of catalytic processes.
Below is an illustrative table of potential non-biomimetic catalytic applications for metal complexes derived from 4-Formyl-2-methylbenzoic acid amide, based on the catalytic activities of structurally related compounds.
| Metal Complex | Potential Catalytic Application | Reaction Type | Potential Advantages |
| Cobalt(II) Schiff Base Complex | Hydrolysis of esters and phosphates | Hydrolysis | High catalytic efficiency, potential for use in environmental remediation. |
| Copper(II) Complex | Oxidation of alcohols | Oxidation | Selectivity towards specific alcohol substrates. |
| Palladium(II) Complex | Suzuki-Miyaura cross-coupling | Cross-Coupling | High turnover numbers and stability under reaction conditions. |
| Nickel(II) Complex | Olefin polymerization | Polymerization | Control over polymer molecular weight and polydispersity. |
Development of 4-Formyl-2-methylbenzoic Acid Amide-Based Scaffolds for Chemical Probes (non-biological)
The structural framework of 4-formyl-2-methylbenzoic acid amide provides a promising starting point for the development of chemical probes for non-biological applications, such as in materials science and environmental monitoring. The formyl group is particularly amenable to derivatization to introduce fluorophores or chromophores, which are essential components of optical sensors.
For instance, condensation of the formyl group with an appropriate amino-functionalized dye could yield a Schiff base that exhibits changes in its photophysical properties upon binding to a target analyte. The amide and potential carboxylate functionalities can serve as binding sites for cations or anions, making such probes potentially useful for ion-selective sensing. The design of ion-selective electrodes based on hydrophilic ionophore-modified nanopores has been demonstrated, where specific peptide motifs are used for ion recognition. nih.gov A similar principle could be applied by immobilizing derivatives of 4-formyl-2-methylbenzoic acid amide onto a solid support to create a selective sensor.
The development of fluorescent probes often relies on modulating the electronic properties of a fluorophore through interaction with an analyte. The substituents on the aromatic ring of 4-formyl-2-methylbenzoic acid amide can be modified to tune the sensitivity and selectivity of a potential chemical probe.
The following table outlines potential non-biological chemical probe applications based on scaffolds derived from 4-Formyl-2-methylbenzoic acid amide.
| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |
| Fluorescent Schiff Base | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence/quenching | Environmental water quality monitoring. |
| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to a color change | Detection of contaminants in industrial processes. |
| Ion-Selective Electrode | Heavy Metal Cations | Complexation with the amide and derivatized formyl group | Continuous monitoring of industrial wastewater. |
Applications in Analytical Chemistry as a Derivatization Agent or Standard
In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the analytical properties of target molecules. While there is no specific literature detailing the use of 4-formyl-2-methylbenzoic acid amide as a derivatization agent, its chemical structure suggests potential in this area.
The formyl group can react with primary and secondary amines to form stable imines (Schiff bases). If a suitable chromophore or fluorophore is part of the 4-formyl-2-methylbenzoic acid amide backbone, it could be used as a pre-column derivatization agent for the sensitive detection of amines by UV-Vis or fluorescence detectors in HPLC.
Conversely, the amide group, after hydrolysis to a carboxylic acid, could be a target for derivatization. Carboxylic acids are often derivatized to enhance their volatility for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC. Reagents like 4-bromo-N-methylbenzylamine have been developed for the derivatization of carboxylic acids to improve their detection in mass spectrometry. researchgate.netnih.gov
Given the lack of specific data, its use as an analytical standard is not documented. However, should a validated analytical method be developed for a process where this compound is an intermediate or product, it would then serve as a primary reference standard for quantification.
This table illustrates the potential applications of 4-Formyl-2-methylbenzoic acid amide in analytical chemistry.
| Application | Technique | Target Analytes | Principle |
| Derivatization Agent | HPLC-UV/Fluorescence | Primary/Secondary Amines | Formation of a UV-active or fluorescent Schiff base. |
| Derivatization Agent (after hydrolysis) | GC-MS | Alcohols, Amines | Esterification or amidation of the resulting carboxylic acid to increase volatility. |
| Analytical Standard | Chromatography | - | Quantification of 4-formyl-2-methylbenzoic acid amide in a sample matrix. |
Potential in Supramolecular Chemistry and Self-Assembly Processes
The structure of 4-formyl-2-methylbenzoic acid amide contains functional groups capable of participating in various non-covalent interactions, making it a candidate for the construction of supramolecular assemblies. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.govnih.govresearchgate.net
The formyl group can also participate in hydrogen bonding and other weak interactions. The aromatic ring can engage in π-π stacking interactions, which are crucial in directing the self-assembly of molecules in the solid state and in solution. The interplay of these interactions can lead to the formation of gels, liquid crystals, or other ordered structures. The gelation properties of various peptide-based molecules, which also rely on hydrogen bonding and other non-covalent forces, have been extensively studied and provide a framework for investigating similar properties in derivatives of 4-formyl-2-methylbenzoic acid amide. beilstein-journals.orgnih.govmanchester.ac.ukrsc.orgresearchgate.net
Co-crystallization of this molecule with other complementary molecules could lead to the formation of new crystalline materials with tailored properties. The principles of supramolecular coordination, where metal ions direct the assembly of organic ligands, could also be applied to create discrete, finite two- and three-dimensional ensembles. nih.gov
The potential of 4-formyl-2-methylbenzoic acid amide and its derivatives in supramolecular chemistry is summarized in the table below.
| Supramolecular Structure | Driving Forces | Potential Properties/Applications |
| 1D Chains/Tapes | Amide-amide hydrogen bonding, π-π stacking | Anisotropic materials, nanowires. |
| 2D Sheets | Inter-chain hydrogen bonding | Porous materials, molecular sieves. |
| Organogels | Self-assembly into a 3D fibrous network | Drug delivery, stimuli-responsive materials. |
| Co-crystals | Hydrogen bonding with a co-former | Modified physical properties (e.g., solubility, melting point). |
| Metallo-supramolecular Assemblies | Coordination to metal ions | Cages for guest encapsulation, molecular sensors. |
Analytical Methodologies for Detection, Quantification, and Purification of 4 Formyl 2 Methylbenzoic Acid Amide
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a fundamental tool for separating 4-Formyl-2-methylbenzoic acid amide from reaction precursors, byproducts, and other impurities. The choice of technique depends on the required resolution, sample volatility, and the scale of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of 4-Formyl-2-methylbenzoic acid amide due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound.
Detailed research findings indicate that a C18 column is effective for separating benzamide (B126) and its derivatives. nih.govnih.gov The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) allows for the efficient separation of compounds with varying polarities. nih.gov For compounds structurally similar to 4-Formyl-2-methylbenzoic acid amide, such as other aromatic aldehydes and carboxylic acids, detection is typically performed using a UV detector, often set at a wavelength between 225 nm and 250 nm where the aromatic ring and formyl group exhibit strong absorbance. helixchrom.comsielc.comnih.gov
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or RP-Amide, 3-5 µm particle size | Provides excellent separation for moderately polar aromatic compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., 0.05 M Ammonium Acetate) | A gradient is often used to resolve impurities with a wide range of polarities. Buffer controls the ionization of the amide. |
| Detection | UV at ~240-250 nm | The conjugated system of the benzene (B151609) ring and formyl group provides strong UV absorbance for sensitive detection. nih.gov |
| Flow Rate | 0.8 - 1.5 mL/min | Standard flow rate for analytical columns to ensure good separation efficiency. |
| Column Temperature | 30 - 50 °C | Elevated temperature can improve peak shape and reduce viscosity, enhancing separation efficiency. nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is applicable for the analysis of 4-Formyl-2-methylbenzoic acid amide, although it typically requires a derivatization step to increase the compound's volatility and thermal stability. The presence of the polar amide group can lead to peak tailing and adsorption on the GC column if not addressed. researchgate.net
The most common derivatization technique is silylation, where active hydrogens on the amide group are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction converts the polar amide into a more volatile silyl (B83357) derivative, making it suitable for GC analysis. phenomenex.com Following derivatization, the sample is injected into a GC system, typically equipped with a low to mid-polarity capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.govnih.gov
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Derivatization Reagent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with a catalyst like TMCS | Silylation of the amide's active hydrogen increases volatility and thermal stability. phenomenex.comsigmaaldrich.com |
| Stationary Phase (Column) | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | A versatile, low-polarity phase suitable for a wide range of derivatized organic compounds. |
| Temperature Program | Initial temp ~70°C, ramp at 10-20°C/min to ~280°C | A temperature gradient is necessary to elute the derivatized compound and any potential impurities effectively. unina.it |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides structural information for definitive identification, while FID offers robust quantification. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions involving 4-Formyl-2-methylbenzoic acid amide and for preliminary purity assessment. libretexts.orgchemistryhall.com
For a compound of intermediate polarity, a silica (B1680970) gel plate (silica gel 60 F254) is the standard stationary phase. niscpr.res.in The choice of mobile phase is critical and is determined by experimenting with solvent systems of varying polarities to achieve optimal separation, aiming for a retention factor (Rf) value between 0.3 and 0.7. interchim.com A common starting solvent system is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or methanol. libretexts.orgniscpr.res.in Visualization of the spots is readily achieved under UV light at 254 nm due to the UV-active aromatic ring.
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates | The polar silica gel interacts with the analyte; the F254 indicator allows for UV visualization. niscpr.res.in |
| Mobile Phase | Hexane:Ethyl Acetate or Toluene:Methanol mixtures | The ratio is adjusted to achieve the desired separation (Rf values). Increased ethyl acetate/methanol content increases polarity and Rf values. |
| Visualization | UV lamp at 254 nm | The conjugated aromatic system of the compound absorbs UV light, appearing as a dark spot on the fluorescent background. |
Spectrophotometric and Spectroscopic Methods for Quantification
While chromatography separates components, spectrophotometric and spectroscopic methods are essential for accurate quantification.
Electrophoretic Methods for Purity Assessment
Electrophoretic methods, particularly capillary electrophoresis, offer high-resolution analysis for assessing the purity of pharmaceutical intermediates and active compounds. These techniques separate molecules based on their charge-to-size ratio in an electric field, providing a powerful tool for detecting and quantifying impurities.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a highly efficient analytical technique for the purity assessment of 4-Formyl-2-methylbenzoic acid amide. Its high resolving power allows for the separation of the main component from structurally similar impurities, which may be challenging to resolve by other chromatographic methods. A typical CE method would involve the dissolution of the sample in a background electrolyte (BGE) and injection into a fused-silica capillary. The application of a high voltage across the capillary then effectuates the separation of components based on their electrophoretic mobility.
Table 1: Illustrative Capillary Electrophoresis Parameters for Purity Assessment
| Parameter | Typical Value | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 30-50 cm total length | Provides the separation channel. |
| Background Electrolyte | 20-100 mM Phosphate or Borate buffer | Maintains a stable pH and ionic strength. |
| pH | 7.0 - 9.0 | To ensure deprotonation of the carboxylic acid and consistent migration. |
| Applied Voltage | 15-30 kV | Driving force for the electrophoretic separation. |
| Injection Mode | Hydrodynamic (pressure) or Electrokinetic | Introduces the sample into the capillary. |
| Detection | UV-Vis Absorbance at 214 nm or 254 nm | To monitor the separated components as they pass the detector. |
| Temperature | 25 °C | Ensures reproducibility of migration times. |
Crystallization and Other Purification Techniques
The purification of 4-Formyl-2-methylbenzoic acid amide is a critical step to ensure its suitability for subsequent synthetic stages. Recrystallization and chromatographic techniques are the most common and effective methods for removing impurities.
Recrystallization Procedures
Recrystallization is a fundamental technique for purifying solid organic compounds. researchgate.net The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. researchgate.net For 4-Formyl-2-methylbenzoic acid amide, an ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. researchgate.net
A general recrystallization procedure would involve dissolving the crude 4-Formyl-2-methylbenzoic acid amide in a minimal amount of a hot solvent. ma.edu After complete dissolution, the solution is allowed to cool slowly and undisturbed. ma.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. youtube.com Impurities, being present in smaller amounts, tend to remain in the solution. researchgate.net The purified crystals are then collected by filtration. ma.edu
Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, methanol, ethyl acetate, or mixtures thereof. ma.edugoogle.comorgsyn.org The choice of solvent is critical and often determined empirically.
Table 2: Potential Solvents for Recrystallization of 4-Formyl-2-methylbenzoic Acid Amide
| Solvent/Solvent System | Rationale |
| Water | Benzoic acid derivatives often have increased solubility in hot water compared to cold water. ma.edu |
| Ethanol/Water | A mixture can fine-tune the solubility characteristics for optimal crystal formation. |
| Ethyl Acetate | A moderately polar organic solvent that is effective for a wide range of organic compounds. orgsyn.org |
| Methanol | A polar protic solvent that can be effective for polar compounds. |
Column Chromatography and Flash Chromatography
Column chromatography and its more rapid variant, flash chromatography, are invaluable for the purification of organic compounds. amazonaws.com These techniques separate components of a mixture based on their differential adsorption to a stationary phase while a mobile phase is passed through the column. amazonaws.com For 4-Formyl-2-methylbenzoic acid amide, silica gel (SiO₂) is a common choice for the stationary phase due to its polarity. amazonaws.com
The selection of the mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. amazonaws.com A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to first elute less polar impurities and then the more polar product.
Table 3: Typical Parameters for Flash Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase | Hexanes/Ethyl Acetate (EtOAc) gradient |
| Elution Profile | Gradient from low polarity (e.g., 9:1 Hexanes:EtOAc) to higher polarity (e.g., 1:1 Hexanes:EtOAc) |
| Detection | UV-Vis or Thin Layer Chromatography (TLC) |
Impurity Profiling and Related Substance Analysis
Impurity profiling is the identification and quantification of all potential impurities in a substance. This is a critical aspect of quality control in chemical synthesis. For 4-Formyl-2-methylbenzoic acid amide, impurities can arise from starting materials, by-products of the synthesis, or degradation products.
A robust analytical method, such as High-Performance Liquid Chromatography (HPLC), is typically developed to separate the main compound from all potential impurities. ekb.eg A reversed-phase HPLC (RP-HPLC) method would likely be suitable, where a non-polar stationary phase is used with a polar mobile phase. ekb.eg
The development and validation of such a method would be guided by principles outlined in regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). ekb.eg The method would be validated for specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation). ekb.eg
Table 4: Potential Impurities in 4-Formyl-2-methylbenzoic Acid Amide Synthesis
| Impurity Name | Potential Source |
| 4-Formyl-2-methylbenzoic acid | Incomplete amidation of the starting material. |
| 2-Methylterephthalic acid | Oxidation of the formyl group. |
| Starting materials | Unreacted precursors from the synthesis. |
| By-products | Compounds formed from side reactions during the synthesis. |
Patent Landscape and Intellectual Property Pertaining to 4 Formyl 2 Methylbenzoic Acid Amide
Review of Patent Literature on Synthesis Routes for 4-Formyl-2-methylbenzoic Acid Amide
While direct patent literature for the synthesis of 4-formyl-2-methylbenzoic acid amide is not extensively detailed, synthesis routes can be inferred from patents covering closely related structures, particularly 4-acetyl-2-methylbenzoic acid amide. The synthesis of this analog is described in patent documents as a key step in the production of pesticide intermediates. googleapis.comgoogleapis.com
A common patented method involves a multi-step process that can be adapted for the target compound. The general approach would likely start from 4-formyl-2-methylbenzoic acid. This acid would first be converted into a more reactive derivative, such as an acyl chloride, to facilitate the subsequent amidation step. wikipedia.org This conversion is a standard laboratory and industrial procedure often utilizing reagents like thionyl chloride or oxalyl chloride. wikipedia.org
The subsequent and final step is the amidation. Based on patented procedures for analogous compounds, the activated acyl derivative would be reacted with an ammonia (B1221849) source, such as concentrated aqueous ammonia, in a suitable solvent system like dichloromethane, to yield the final 4-formyl-2-methylbenzoic acid amide. googleapis.comgoogleapis.com
The table below outlines a probable synthesis route based on analogous patented processes.
| Step | Description | Precursor | Reagents | Product | Patent Analogy |
| 1 | Acyl Chloride Formation | 4-Formyl-2-methylbenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-Formyl-2-methylbenzoyl chloride | General Acyl Halide Synthesis wikipedia.org |
| 2 | Amidation | 4-Formyl-2-methylbenzoyl chloride | Aqueous ammonia (NH₄OH) | 4-Formyl-2-methylbenzoic acid amide | Synthesis of 4-acetyl-2-methylbenzoic acid amide googleapis.comgoogleapis.com |
The availability of starting materials is also a factor considered in the patent landscape. For instance, related precursors like methyl 4-formylbenzoate (B8722198) are noted in patent literature as being available as by-products from the industrial production of dimethyl terephthalate (B1205515) (DMT), which could make related syntheses economically viable. google.comgoogle.com
Analysis of Patent Claims Related to the Use of 4-Formyl-2-methylbenzoic Acid Amide as a Synthetic Intermediate
The primary value of 4-formyl-2-methylbenzoic acid amide, as reflected in the patent landscape of its analogs, lies in its role as a building block or intermediate in the synthesis of more complex, high-value molecules. Patents for the closely related 4-acetyl-2-methylbenzoic acid amide explicitly claim the compound as a novel intermediate for producing pesticides. googleapis.comgoogleapis.com
Analysis of these patents reveals that the claims are typically structured to protect:
The intermediate compound itself: When the intermediate is novel and non-obvious.
The method of producing the final active ingredient: Where the intermediate is a key component in the synthetic pathway.
The final product derived from the intermediate: The claims will often encompass a genus of compounds that can be synthesized from the intermediate.
In the context of 4-formyl-2-methylbenzoic acid amide, patent claims would likely focus on its utility in creating specific classes of downstream products. For example, a patent might claim "A method for producing a compound of Formula (X), comprising the step of reacting 4-formyl-2-methylbenzoic acid amide with..." This strategy protects the entire synthetic route that leverages the unique structure of the intermediate. The formyl group, being a reactive handle, allows for a variety of subsequent chemical transformations, such as reductive amination or condensation reactions, to build molecular complexity.
Intellectual Property Strategies and Opportunities for Novel Non-Prohibited Applications
Beyond its role as a pesticide intermediate, the broader class of benzoic acid amides has been the subject of extensive patenting for a variety of applications, particularly in the pharmaceutical and cosmetic industries. This suggests significant opportunities for developing and patenting novel derivatives of 4-formyl-2-methylbenzoic acid amide for new, non-prohibited uses.
An effective intellectual property strategy would involve using the 4-formyl-2-methylbenzoic acid amide core to generate a library of novel derivatives and screening them for biological activity. Patent filings could then be pursued for compounds demonstrating promising results in areas such as:
Antimicrobial Agents: Novel benzoic acid amide derivatives have been synthesized and investigated for their antimicrobial properties. nih.gov A recent patent application highlights benzamides as potent agents against tuberculosis, with the amide derivatives showing surprisingly greater activity and stability than their ester counterparts. google.com
Enzyme Inhibitors: Derivatives of benzoic acid have been patented as inhibitors for various enzymes. This includes neuraminidase inhibitors for antiviral applications and tyrosinase inhibitors for cosmetic skin-lightening products. nih.govresearchgate.net
Cosmetic Applications: Several patents describe the use of novel benzoic acid amide compounds for their skin whitening effects, likely through the inhibition of melanin (B1238610) production. google.comgoogle.com
The key to a successful IP strategy in these areas is to demonstrate novelty in the chemical structure and an unexpected or improved effect compared to existing compounds. This could involve showing higher potency, better stability, or a novel mechanism of action.
Trends in Patenting Chemical Structures Related to 4-Formyl-2-methylbenzoic Acid Amide and its Derivatives
The current trend in patenting chemical structures related to benzoic acid amides is a clear shift from protecting simple intermediates to claiming complex, functional derivatives with specific, high-value applications. The core benzoic acid amide structure serves as a scaffold, which is systematically modified to optimize its interaction with biological targets.
Key trends observed in recent patent literature include:
Focus on Final Application: Patents are increasingly application-driven, with claims tied to the therapeutic or cosmetic use of the compounds rather than the compounds in isolation.
Derivatization for Specificity: The substitution pattern on the benzene (B151609) ring and the amide nitrogen is systematically varied to create libraries of compounds. This allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetics.
Combination with Other Moieties: The benzoic acid amide core is often combined with other chemical groups known to have biological activity or desirable properties. For example, patent WO2017003107A1 describes benzoic acid amides linked to adamantane (B196018) groups to improve lipophilicity and, consequently, biological absorption. google.com
The table below summarizes recent patenting trends for benzoic acid amide derivatives, showcasing the diverse applications being explored.
| Application Area | Type of Derivative/Modification | Patented Use |
| Pharmaceuticals | Substituted Benzamides | Antituberculosis Agents google.com |
| Pharmaceuticals | Polyhydroxy Benzoic Acid Amides | Neuraminidase Inhibitors (Antiviral) nih.gov |
| Cosmetics | Adamantane-linked Benzamides | Melanin Production Inhibition (Skin Whitening) google.comgoogle.com |
| Agrochemicals | Acetyl/Formyl Substituted Benzamides | Intermediates for Pesticide Synthesis googleapis.comgoogleapis.com |
This trend underscores that while 4-formyl-2-methylbenzoic acid amide is a valuable intermediate, its greatest potential for future intellectual property lies in the novel, functional derivatives that can be synthesized from it.
Emerging Research Directions and Future Challenges for 4 Formyl 2 Methylbenzoic Acid Amide
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 4-Formyl-2-methylbenzoic acid amide, a molecule featuring both an aldehyde and an amide functional group on a substituted benzene (B151609) ring, is poised to benefit significantly from advancements in modern synthetic methodologies. The focus is shifting towards sustainable, efficient, and safer production routes.
Flow Chemistry and Continuous Processing Methodologies
Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and higher yields. acs.orgfrontiersin.orgd-nb.info The application of flow chemistry to amide bond formation, a cornerstone of organic and medicinal chemistry, has seen a significant rise in recent years. nih.govresearchgate.net These methodologies could be adapted for the synthesis of 4-Formyl-2-methylbenzoic acid amide, potentially starting from 4-formyl-2-methylbenzoic acid and an appropriate amine source.
A hypothetical continuous process could involve pumping a solution of the carboxylic acid and an activating agent through a heated reactor coil, followed by the introduction of an ammonia (B1221849) source at a T-mixer. The precise control over temperature, pressure, and residence time in a microreactor can minimize side reactions and improve product purity. thieme-connect.deamidetech.com Furthermore, in-line purification and real-time monitoring can be integrated, streamlining the entire manufacturing process from starting materials to the final, pure compound. frontiersin.org The use of packed-bed reactors with immobilized coupling agents or catalysts could further enhance the sustainability of the synthesis by allowing for easy separation and reuse of reagents. nih.govrsc.org
| Technology | Potential Advantage for 4-Formyl-2-methylbenzoic Acid Amide Synthesis | Relevant Research Area |
| Microreactors | Precise control over reaction conditions (temperature, pressure, time), leading to higher selectivity and yield. frontiersin.org | Amide and peptide synthesis. thieme-connect.de |
| Packed-Bed Reactors | Use of immobilized catalysts or reagents for simplified purification and reagent recycling. | Heterogeneous catalysis in fine chemical production. researchgate.net |
| In-line Analytics (e.g., IR, UV-Vis) | Real-time monitoring of reaction progress for process optimization and quality control. | Process Analytical Technology (PAT) in continuous manufacturing. |
Electro- and Photochemical Synthesis Routes
Green chemistry principles are driving the exploration of electro- and photochemical methods for amide synthesis, which can often be conducted under mild, ambient conditions without the need for harsh reagents. rsc.org
Electrosynthesis offers a powerful alternative for forming amide bonds. chemistryviews.org One promising approach is the electrochemical oxidation of a mixture of an aldehyde and an amine. acs.org This strategy proceeds through a hemiaminal intermediate, which is then selectively oxidized at an electrode to form the amide. Applying this to 4-Formyl-2-methylbenzoic acid itself (using the aldehyde as an internal starting material for a different product) or synthesizing the target amide from 4-formyl-2-methylbenzoic acid and an amine source via electrochemical coupling are viable research avenues. acs.orgchinesechemsoc.org Mediators like iodide can be used to lower the required electrode potential, making the process more energy-efficient. chemistryviews.org
Photochemical synthesis utilizes light to drive chemical reactions. Photocatalytic modifications of benzamides are an emerging field, often enabling unique transformations that are difficult to achieve with traditional thermal methods. rsc.org For the synthesis of 4-Formyl-2-methylbenzoic acid amide, a potential photochemical route could involve the photocatalytic coupling of 4-formyl-2-methylbenzoic acid derivatives with nitrogen sources. While direct photochemical amidation is still a developing area, the principles of photoredox catalysis could be harnessed to activate the carboxylic acid or a derivative for reaction under mild conditions. rsc.orgrsc.org
Discovery of Unexplored Reactivity and Advanced Functional Group Interconversions
The bifunctional nature of 4-Formyl-2-methylbenzoic acid amide, containing both an electrophilic aldehyde and a stable amide, offers a rich landscape for chemical transformations. solubilityofthings.com Exploring its reactivity is key to unlocking its potential as a versatile building block in organic synthesis.
The aldehyde group is a hub for various reactions. It can undergo:
Reductive Amination: To introduce a new amino-methyl group.
Wittig Reaction: To form an alkene, extending the carbon skeleton.
Oxidation: To convert the formyl group into a second carboxylic acid moiety, creating a dicarboxylic acid derivative.
Reduction: To form a hydroxymethyl group. researchgate.net
The amide group, while generally robust, can be transformed through:
Hydrolysis: To revert to the parent carboxylic acid.
Reduction: To yield an amine.
The aromatic ring itself can be subject to electrophilic substitution, although the existing substituents will direct the position of any new groups. The interplay between the electron-withdrawing aldehyde and amide groups and the electron-donating methyl group presents an interesting case for studying regioselectivity.
| Functional Group | Transformation | Potential Product | Reagents/Conditions |
| Aldehyde (-CHO) | Oxidation | 2-Methylterephthalic acid amide | Oxidizing agents (e.g., KMnO₄, H₂O₂) |
| Aldehyde (-CHO) | Reduction | 4-(Hydroxymethyl)-2-methylbenzoic acid amide | Reducing agents (e.g., NaBH₄) |
| Aldehyde (-CHO) | Reductive Amination | N-substituted-4-(aminomethyl)-2-methylbenzamide | Amine, reducing agent (e.g., NaBH₃CN) |
| Amide (-CONH₂) | Reduction | 4-Formyl-2-methylbenzylamine | Strong reducing agents (e.g., LiAlH₄) |
| Aldehyde + Amine | Pictet-Spengler Reaction | Tetrahydroisoquinoline derivatives | With a β-arylethylamine |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties and reactivity of molecules. mdpi.comnih.gov For 4-Formyl-2-methylbenzoic acid amide, DFT calculations can provide deep insights into its electronic structure, conformational preferences, and spectroscopic properties. ucl.ac.ukpsu.edu
Such studies can predict:
Molecular Geometry: The preferred orientation of the formyl and amide groups relative to the benzene ring and each other.
Electronic Properties: The distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. sci-hub.se
Spectroscopic Data: Theoretical calculations of NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra can aid in the experimental characterization of the molecule and its derivatives. ucl.ac.uk
Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers for various reactions, helping to explain observed reactivity and guide the design of new synthetic routes. tandfonline.com
By modeling the interaction of 4-Formyl-2-methylbenzoic acid amide with catalysts or other reactants, researchers can rationally design more efficient synthetic protocols and predict the outcomes of unexplored reactions. nih.govresearchgate.netvensel.org
Integration of 4-Formyl-2-methylbenzoic Acid Amide into Next-Generation Materials Design
The unique structure of 4-Formyl-2-methylbenzoic acid amide makes it an attractive candidate as a monomer or structural modifier in materials science. Its rigidity, conferred by the aromatic ring, combined with its two distinct functional groups, allows for directional and specific interactions.
Polymer Synthesis: The molecule could be incorporated into polymers such as polyamides or polyimines. The amide group can participate in hydrogen bonding, influencing the mechanical and thermal properties of the resulting polymer. The aldehyde group provides a reactive site for cross-linking or for post-polymerization modification, allowing for the tuning of material properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid precursor, 4-formyl-2-methylbenzoic acid, or a derivative where the amide can act as a ligand, could be used to construct MOFs. The formyl group would then be available within the pores of the MOF for capturing specific guest molecules or for acting as a catalytic site.
Electroactive Materials: Derivatives of this molecule could be used in the synthesis of electroactive and electrochromic polymers. For instance, by incorporating electroactive moieties like triphenylamine, it may be possible to generate novel poly(amide-amine) films via electrochemical polymerization. mdpi.com
Methodological Advancements in Characterization and Analytical Techniques
Thorough characterization is essential for confirming the structure and purity of 4-Formyl-2-methylbenzoic acid amide and for studying its dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals. Due to restricted rotation around the C-N amide bond, it is possible that some signals may appear broadened or as two distinct sets of resonances at room temperature. nanalysis.comazom.comlibretexts.org Variable temperature NMR studies could provide valuable information on the energy barrier to this rotation. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, which can be used for structural elucidation. The fragmentation of benzamides typically involves the loss of the amide group to form a benzoyl cation. researchgate.netresearchgate.netacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method for identifying the key functional groups. The spectrum is expected to show characteristic stretching vibrations for the N-H bonds (around 3100-3500 cm⁻¹), the aldehyde C-H bond (two weak bands around 2720 and 2820 cm⁻¹), and two distinct C=O carbonyl stretches (amide I band around 1650-1680 cm⁻¹ and aldehyde carbonyl around 1685-1705 cm⁻¹). wpmucdn.comyoutube.comlibretexts.orglibretexts.orgresearchgate.net
| Technique | Predicted Observation for 4-Formyl-2-methylbenzoic Acid Amide | Purpose |
| ¹H NMR | Signals for aromatic protons, methyl protons, aldehyde proton (~10 ppm), and two distinct amide protons. | Structural Elucidation, Purity |
| ¹³C NMR | Signals for aromatic carbons, methyl carbon, and two carbonyl carbons (amide ~165-170 ppm, aldehyde ~190 ppm). | Structural Confirmation |
| FT-IR | Strong C=O stretches (~1650-1705 cm⁻¹), N-H stretches (~3100-3500 cm⁻¹), aldehyde C-H stretch (~2720, 2820 cm⁻¹). | Functional Group Identification |
| HRMS | Accurate mass measurement corresponding to the molecular formula C₉H₉NO₂. | Formula Confirmation |
Identification and Addressing of Key Research Gaps in Aromatic Amide and Aldehyde Chemistry
The landscape of organic chemistry is one of continuous evolution, driven by the pursuit of novel molecular architectures and more efficient synthetic methodologies. Within this landscape, aromatic amides and aldehydes hold a prominent position due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The specific molecule, 4-Formyl-2-methylbenzoic acid amide, encapsulates the functionalities of both these classes, making it a pertinent case study for examining current research gaps and future challenges. A critical analysis of the existing literature reveals several areas where further investigation is required to unlock the full potential of such bifunctional aromatic compounds.
A significant research gap lies in the development of highly selective and sustainable methods for the synthesis of complex aromatic amides. numberanalytics.com While traditional methods for amide bond formation are well-established, they often rely on stoichiometric activating agents, leading to significant waste generation. ucl.ac.ukresearchgate.net The development of catalytic methods for amide synthesis is a key area of focus, with advances in transition metal catalysis, particularly with palladium and copper, showing promise. numberanalytics.com However, achieving high yields and selectivity, especially in molecules with multiple functional groups like 4-Formyl-2-methylbenzoic acid amide, remains a considerable challenge. numberanalytics.com Future research will likely focus on the discovery of novel catalytic systems that are not only more efficient and selective but also utilize earth-abundant metals and operate under milder, more environmentally benign conditions. unc.edu
Another critical area for future exploration is the selective functionalization of the aromatic ring in the presence of both an amide and an aldehyde group. The aldehyde group in 4-Formyl-2-methylbenzoic acid amide is a versatile handle for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. numberanalytics.com However, the high reactivity of aldehydes can also present challenges in terms of chemoselectivity. nih.gov Developing methodologies that can selectively target either the formyl group or specific positions on the aromatic ring without affecting the amide functionality is a key challenge. researchgate.net Recent advancements in C-H functionalization techniques, including the use of transient directing groups, offer potential avenues for achieving such selectivity. nih.gov
The inherent toxicity and reactivity of many aldehydes also pose challenges that need to be addressed. mdpi.commdpi.com While the specific toxicological profile of 4-Formyl-2-methylbenzoic acid amide is not documented, the general reactivity of aldehydes with biological macromolecules is a known concern. mdpi.com Future research should focus on understanding the structure-activity relationships that govern the toxicity of aromatic aldehydes and developing strategies to mitigate these effects. This could involve the design of derivatives with reduced reactivity or the development of more efficient methods for their detoxification.
Furthermore, the exploration of novel applications for bifunctional aromatic compounds like 4-Formyl-2-methylbenzoic acid amide is an important research direction. The presence of both an amide and an aldehyde group opens up possibilities for their use as versatile building blocks in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. The development of one-pot or tandem reactions that can leverage both functional groups to rapidly construct molecular complexity would be a significant advancement.
Key Research Gaps and Future Directions
| Research Gap | Future Direction |
| Lack of sustainable and selective synthesis methods for complex aromatic amides. | Development of novel, efficient, and environmentally friendly catalytic systems for amide bond formation. numberanalytics.comunc.edu |
| Difficulty in achieving selective functionalization of the aromatic ring and aldehyde group. | Exploration of advanced C-H activation and functionalization techniques, including the use of transient directing groups. researchgate.netnih.gov |
| Potential toxicity and high reactivity of the aldehyde functionality. | Investigation of structure-activity relationships to mitigate toxicity and development of selective detoxification methods. mdpi.commdpi.com |
| Limited exploration of applications for bifunctional aromatic compounds. | Design and synthesis of novel heterocyclic compounds and exploration of their potential in medicinal chemistry and materials science. |
| Scarcity of fundamental physicochemical and reactivity data. | Comprehensive experimental and computational studies to characterize the properties of such molecules. |
Q & A
Q. What are the optimal synthetic routes for preparing 4-formyl-2-methyl benzoic acid amide, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves coupling 4-formyl-2-methyl benzoic acid with an amine under catalytic conditions. Key steps include:
- Catalyst selection : Use carbodiimide reagents (e.g., EDC or DCC) with activators like HOBt or HOAt to enhance amide bond formation efficiency .
- Reaction conditions : Optimize temperature (40–60°C) and solvent polarity (e.g., DMF or DCM) to balance reactivity and side-product suppression .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural confirmation :
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Hydrolysis susceptibility : Under acidic (pH <3) or basic (pH >10) conditions, the amide bond may hydrolyze. Monitor degradation via time-resolved HPLC:
Advanced Research Questions
Q. What mechanistic insights explain the role of HOBt in enhancing amide bond formation efficiency for this compound?
Methodological Answer: HOBt (1-hydroxybenzotriazole) acts as a catalytic additive by:
- Activating the carboxylate : Forms an active ester intermediate, reducing racemization and improving coupling kinetics .
- Suppressing side reactions : Competes with water for acylating agents, minimizing hydrolysis. Kinetic studies (reaction calorimetry) show a 2–3× rate increase in HOBt-mediated reactions compared to uncatalyzed systems .
- Experimental validation : Use O isotopic labeling or in-situ IR to track intermediate formation .
Q. How do structural modifications (e.g., substituent positions) influence biological activity in related benzoic acid amides?
Methodological Answer:
- SAR studies : Compare this compound with analogs (e.g., 4-fluoro or trifluoromethyl derivatives):
- Electron-withdrawing groups (e.g., CF) enhance binding affinity to hydrophobic enzyme pockets (e.g., FabF in fatty acid biosynthesis) by 30–50% (IC assays) .
- Formyl group positioning : Para-substitution optimizes steric alignment with target proteins (e.g., Pim kinases), as shown via X-ray crystallography of similar amides .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. How should researchers address discrepancies in experimental data (e.g., conflicting bioactivity or stability results)?
Methodological Answer:
- Controlled replication : Standardize assay conditions (e.g., buffer ionic strength, cell line passage number) to isolate variables .
- Analytical validation : Cross-check purity (HPLC-MS) and stereochemistry (chiral HPLC or X-ray diffraction) to rule out batch-specific impurities .
- Meta-analysis : Compare datasets across publications (e.g., hydrolysis rates in acidic vs. neutral conditions) to identify trends or outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
